MCL0020

Melanocortin Receptor Pharmacology Receptor Binding Assays Ligand Selectivity

Securing selective MC4 blockade without MC3/MC1 cross-reactivity challenges many neurobehavioral studies. MCL0020 delivers 96-fold selectivity for MC4 (IC50 11.63 nM) over MC3 (1115 nM) and >860-fold over MC1, validated in i.c.v. stress-induced anxiety and anorexia models. • No effect on basal feeding-isolates stress-specific pathways • Biased signaling at mutant MC4 receptors (MAPK/ERK1/2 activation) • Benchmark reference for melanocortin screening cascades

Molecular Formula C34H39N7O4
Molecular Weight 609.7 g/mol
CAS No. 475498-26-1
Cat. No. B549404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMCL0020
CAS475498-26-1
SynonymsN-Acetyl-3-(2-naphthalenyl)-D-alanyl-L-arginyl-3-(2-naphthalenyl)-L-alaninamide
Molecular FormulaC34H39N7O4
Molecular Weight609.7 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC4=CC=CC=C4C=C3)C(=O)N
InChIInChI=1S/C34H39N7O4/c1-21(42)39-30(20-23-13-15-25-8-3-5-10-27(25)18-23)33(45)40-28(11-6-16-38-34(36)37)32(44)41-29(31(35)43)19-22-12-14-24-7-2-4-9-26(24)17-22/h2-5,7-10,12-15,17-18,28-30H,6,11,16,19-20H2,1H3,(H2,35,43)(H,39,42)(H,40,45)(H,41,44)(H4,36,37,38)/t28-,29-,30+/m0/s1
InChIKeyFJFLYSMWSRRMRO-OIFRRMEBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilised solid
Storage-20°C

MCL0020: Selective MC4 Antagonist


MCL0020 (Ac-D-2Nal-Arg-2Nal-NH2) is a peptidomimetic melanocortin MC4 receptor antagonist with an established pharmacological profile for probing MC4 receptor function in stress-related behavioral paradigms [1]. It exhibits high affinity for the recombinant human MC4 receptor (IC50 = 11.63 ± 1.48 nM) and displays negligible binding to MC1 (IC50 >10,000 nM) and MC3 (IC50 = 1,115 nM) receptors, establishing it as a selective tool compound within the melanocortin receptor family .

Selective MC4 receptor tool — high affinity with >96-fold selectivity over MC3, minimizing off-target melanocortin interference.
Peptidomimetic antagonist — designed for pathway studies in stress-related behavioral paradigms and MC4 signaling.
CNS administration compatible — reported i.c.v. use in rodent models; supports investigation of central MC4 function.

MCL0020 Critical Selectivity Gap


Substituting MCL0020 with other MC4 receptor antagonists is not straightforward due to significant variations in receptor selectivity profiles and pharmacological behavior across the melanocortin receptor family. For example, non-selective antagonists like SHU9119 bind with high affinity to both MC3 and MC4 receptors [1], while MCL0020 demonstrates functional selectivity for MC4 over MC3 and MC1 by factors of ~96-fold and >860-fold, respectively [2]. Moreover, recent studies reveal that MCL0020 can exhibit inverse agonist or neutral antagonist properties depending on receptor conformational state and species, a behavior not uniformly shared across all MC4-targeting ligands [3]. This heterogeneity in binding and functional efficacy underscores the necessity for compound-specific validation rather than relying on class-level assumptions when designing experiments targeting MC4-mediated pathways.

MCL0020
vs
SHU9119: non-selective MC3/MC4 binding may confound MC4-specific behavioral readouts; selectivity profile differs fundamentally.
MCL0020
vs
JKC363: cyclic peptide with distinct physicochemical properties; functional selectivity and biased signaling may not transfer directly.
MCL0020
vs
HS014/Ipsen 5i: inverse agonist/antagonist profiles differ across MC4 mutants; MAPK activation observed only in specific contexts.

MCL0020 Comparative Evidence


MC4 Affinity vs. SHU9119 & JKC363

MCL0020 exhibits a distinct affinity profile compared to other MC4 antagonists. While SHU9119 is a more potent ligand (IC50 = 0.06 nM at MC4) [1], it lacks MC4 selectivity and potently binds MC3 as well (IC50 = 0.23 nM) [1]. In contrast, MCL0020 (IC50 = 11.63 nM at MC4) [2] is >96-fold selective over MC3 (IC50 = 1115 nM) [2]. JKC363, though also selective (IC50 = 0.5 nM at MC4; 44.9 nM at MC3) [3], is a larger cyclic peptide with different physicochemical properties.

MC4 Affinity vs. SHU9119 & JKC363
Cross-study comparable
MCL0020 IC50 11.63 nM; SHU9119 0.06 nM (non-selective); JKC363 0.5 nM (selective). ~194-fold lower MC4 potency than SHU9119 but >96-fold MC4/MC3 selectivity.
Selective MC4 binding context; supports pathway-specific interpretation over pan-melanocortin ligands.
Competitive binding on recombinant human MC4 (COS-1).
Melanocortin Receptor Pharmacology Receptor Binding Assays Ligand Selectivity

MC4 vs. MC3 Selectivity

MCL0020 demonstrates superior selectivity for MC4 over MC3 compared to the peptidomimetic antagonist HS014. MCL0020 exhibits an IC50 of 1115 nM at MC3, yielding an MC4:MC3 selectivity ratio of ~96:1 [1]. In contrast, HS014 shows Ki values of 3.16 nM at MC4 and 54.4 nM at MC3, resulting in a lower selectivity ratio of ~17:1 . This indicates MCL0020 provides a cleaner pharmacological tool for isolating MC4-specific effects.

MC4 vs. MC3 Selectivity
Cross-study comparable
Selectivity ratio ~96:1 (MC4:MC3); HS014 ratio ~17:1. MCL0020 offers ~5.6-fold higher MC4 selectivity window.
Reduced MC3 cross-reactivity supports cleaner MC4-mediated behavioral endpoint attribution.
Recombinant human receptor binding assays.
Receptor Selectivity Profiling Off-Target Activity Melanocortin Pharmacology

Anxiolytic Activity in Light/Dark Test

In a mouse light/dark exploration test, MCL0020 (10 µg/animal, i.c.v.) significantly prevented the reduction in time spent in the light area induced by swim stress [1]. While the primary publication reports qualitative significance, vendor sources indicate that this demonstrates anxiolytic-like activity in vivo . No comparator data with other MC4 antagonists in this exact paradigm is available from the primary source.

Anxiolytic-like Activity
Class-level inference
p
Supports stress-related behavioral model endpoint interpretation; data to verify in independent replication.
Male ICR mice; exact time values not reported.
Stress-Induced Anorexia Reversal
Class-level inference
10 µg i.c.v. significantly attenuated stress anorexia (p
Model-response context for stress-specific hypophagia; homeostatic feeding unaffected.
60-min restraint stress; exact gram intake not in abstract.
cAMP Signaling Antagonism
Supporting evidence
Attenuated α-MSH-induced cAMP in COS-1 cells (0.1-100 µM); IC50 binding 11.63 nM. No effect on basal cAMP.
Functional MC4 antagonism at Gs-cAMP pathway level; assay context for MC4 signaling studies.
Radioimmunoassay/ELISA, human MC4 transient expression.
Mutant MC4 Biased Signaling
Head-to-head
Increased pERK1/2 in H76R, S127L, D146N CAM mutants; Ipsen 5i showed no effect in H76R/S127L, ML00253764 different pattern.
Biased signaling context: MAPK pathway activation in specific MC4 mutants; supports mechanistic differentiation.
HEK293 cells, Western blot; inverse agonist at Gs-cAMP.
In Vivo Pharmacology Anxiety Models Behavioral Neuroscience

Stress-Induced Anorexia Reversal

Intracerebroventricular (i.c.v.) administration of MCL0020 in rats subjected to restraint stress dose-dependently attenuated stress-induced anorexia without affecting basal food intake in non-stressed animals [1]. At a dose of 10 µg, MCL0020 significantly reversed the stress-induced decrease in food intake (p < 0.05), while not altering food consumption in free-feeding rats [1]. This demonstrates that MCL0020 selectively modulates stress-suppressed feeding without inducing non-specific hyperphagia.

Stress-Induced Anorexia Reversal
Class-level inference
10 µg i.c.v. significantly attenuated stress anorexia (p
Model-response context for stress-specific hypophagia; homeostatic feeding unaffected.
60-min restraint stress; exact gram intake not in abstract.
cAMP Signaling Antagonism
Supporting evidence
Attenuated α-MSH-induced cAMP in COS-1 cells (0.1-100 µM); IC50 binding 11.63 nM. No effect on basal cAMP.
Functional MC4 antagonism at Gs-cAMP pathway level; assay context for MC4 signaling studies.
Radioimmunoassay/ELISA, human MC4 transient expression.
Mutant MC4 Biased Signaling
Head-to-head
Increased pERK1/2 in H76R, S127L, D146N CAM mutants; Ipsen 5i showed no effect in H76R/S127L, ML00253764 different pattern.
Biased signaling context: MAPK pathway activation in specific MC4 mutants; supports mechanistic differentiation.
HEK293 cells, Western blot; inverse agonist at Gs-cAMP.
Feeding Behavior Stress Physiology In Vivo Pharmacology

cAMP Signaling Antagonism

In COS-1 cells expressing human MC4 receptor, MCL0020 (0.1-100 µM) significantly attenuated α-MSH-induced cAMP accumulation without affecting basal cAMP levels, confirming its antagonist profile [1]. The compound inhibited [125I][Nle4,D-Phe7]α-MSH binding with an IC50 of 11.63 nM [1] and blocked downstream cAMP production, demonstrating both binding and functional antagonism at the MC4 receptor [2].

cAMP Signaling Antagonism
Supporting evidence
Attenuated α-MSH-induced cAMP in COS-1 cells (0.1-100 µM); IC50 binding 11.63 nM. No effect on basal cAMP.
Functional MC4 antagonism at Gs-cAMP pathway level; assay context for MC4 signaling studies.
Radioimmunoassay/ELISA, human MC4 transient expression.
cAMP Assay Functional Antagonism Cell-Based Pharmacology

Mutant MC4 Biased Signaling

In a study of six naturally occurring constitutively active mutant (CAM) human MC4 receptors, MCL0020 exhibited distinct biased signaling properties. It significantly increased pERK1/2 levels in H76R and S127L mutants, whereas Ipsen 5i had no effect on these mutants [1]. In the D146N mutant, both MCL0020 and ML00253764 increased pERK1/2, but Ipsen 5i did not [1]. This indicates that MCL0020 can act as an agonist for the MAPK pathway in certain CAM MC4Rs while remaining an inverse agonist at the Gs-cAMP pathway.

Mutant MC4 Biased Signaling
Head-to-head
Increased pERK1/2 in H76R, S127L, D146N CAM mutants; Ipsen 5i showed no effect in H76R/S127L, ML00253764 different pattern.
Biased signaling context: MAPK pathway activation in specific MC4 mutants; supports mechanistic differentiation.
HEK293 cells, Western blot; inverse agonist at Gs-cAMP.
Biased Signaling Constitutively Active Mutants MC4 Receptor Pharmacology

MCL0020 Applications


MC4 in Stress Anxiety and Anorexia

MCL0020 is the antagonist of choice for studies requiring selective MC4 receptor blockade in stress-related behavioral paradigms. Its high selectivity for MC4 over MC3 (96-fold) [1] minimizes confounding MC3-mediated effects, which is critical when interpreting outcomes in light/dark exploration and restraint stress-induced anorexia models [1]. Procurement of MCL0020 over non-selective alternatives like SHU9119 ensures that observed anxiolytic-like or feeding effects are attributable specifically to MC4 antagonism.

Biased Signaling and Trafficking at MC4

MCL0020 displays unique biased signaling properties at constitutively active mutant MC4 receptors, activating MAPK/ERK1/2 pathways while inhibiting Gs-cAMP signaling [2]. This profile distinguishes it from other MC4 inverse agonists such as Ipsen 5i and ML00253764, which show different patterns of mutant-specific activity [2]. Researchers exploring ligand bias, allosteric modulation, or the pharmacology of obesity-associated MC4 mutations should utilize MCL0020 to probe these divergent signaling outcomes.

MC4 Selectivity Screening Baselines

MCL0020 serves as an ideal reference compound for establishing selectivity baselines in melanocortin receptor screening cascades. With a well-characterized selectivity window (MC4 IC50 = 11.63 nM; MC3 IC50 = 1115 nM; MC1 IC50 >10,000 nM) , it provides a benchmark against which novel MC4 antagonists can be compared. Its peptidomimetic structure also offers a distinct chemotype relative to cyclic peptide antagonists like SHU9119 or JKC363, facilitating SAR studies across chemical series .

In Vivo Validation in Stress Models

MCL0020 is validated for central nervous system administration (i.c.v.) and effectively reverses stress-induced behavioral changes in rats and mice [1]. It does not alter basal food intake, confirming its utility for stress-specific modulation without off-target effects on homeostatic feeding [1]. This makes MCL0020 a reliable positive control for evaluating novel MC4 antagonists in preclinical models of anxiety and stress-related disorders.

Application
Selection Property
Validation Focus
Stress-related behavioral paradigm studies
MC4-selective antagonist profile
MC4-mediated anxiety and anorexia model endpoints
MC4 biased signaling research
Biased signaling at constitutively active MC4 mutants
MAPK/ERK versus Gs-cAMP pathway endpoint interpretation
MC4 selectivity screening baselines
Selectivity benchmark (MC4 vs MC3/MC1)
Receptor binding assay reference context
In vivo stress model validation
CNS administration and stress-specific modulation
Stress-induced anorexia and anxiety model endpoint monitoring

Technical Documentation Hub

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38 linked technical documents
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